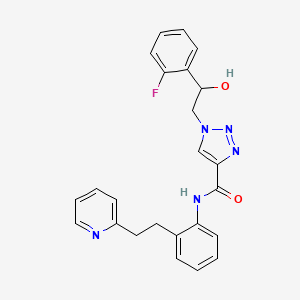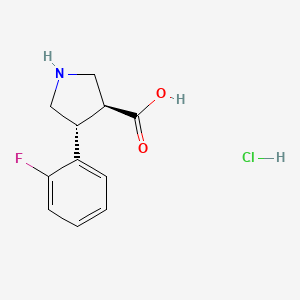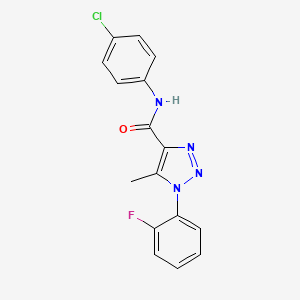
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery of Kinase Inhibitors
- Context: Kinase inhibitors are pivotal in targeted cancer therapies. A study explored substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds showed significant tumor stasis in preclinical models, leading to clinical trials (Schroeder et al., 2009).
Synthesis of Antimicrobial Agents
- Context: Antimicrobial resistance is a growing concern. A study synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showing significant antimicrobial activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Development of Fluorophores and Chelating Agents
- Context: Fluorescent probes are crucial in biological research. 2-Pyridyl triazole substituted β-cyclodextrins demonstrated unique fluorescence properties and acted as Zn2+-sensitive fluorogenic chelating agents, beneficial for molecular imaging and sensing (David et al., 2007).
Creation of Selective Chemosensors
- Context: Detecting specific ions is essential in various fields. A pyrrolidine constrained bipyridyl-dansyl fluoroionophore, synthesized through click chemistry, served as a selective chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010).
Antitumor and Antimicrobial Synthesis
- Context: Novel compounds with antitumor and antimicrobial properties are constantly sought. Synthesis of N-arylpyrazole-containing enaminones led to compounds showing inhibition effects comparable to standard treatments in cancer cell lines and antimicrobial activity (Riyadh, 2011).
Optoelectronic Material Development
- Context: Advances in electronic materials have vast implications. Synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines led to potential applications as organic semiconductors due to their photophysical properties (Briseño-Ortega et al., 2018).
PET Radiotracer Synthesis
- Context: PET imaging is vital in neurological research. Synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated potential as a radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-pyridin-2-ylethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-20-10-3-2-9-19(20)23(31)16-30-15-22(28-29-30)24(32)27-21-11-4-1-7-17(21)12-13-18-8-5-6-14-26-18/h1-11,14-15,23,31H,12-13,16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCJOYFXHIKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)NC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)




![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2684407.png)
![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
